molecular formula C18H21NO3S B14203945 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- CAS No. 830319-93-2

2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-

Cat. No.: B14203945
CAS No.: 830319-93-2
M. Wt: 331.4 g/mol
InChI Key: SXCRSYMHHQLLJI-WMZOPIPTSA-N
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Description

2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety

Preparation Methods

The synthesis of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of proline derivatives as starting materials. The synthetic route may include steps such as cyclization, sulfonylation, and phenylation under specific reaction conditions. Industrial production methods often optimize these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives with varying substituents. For example:

    Pyrrolidine-2-one: Differing by the presence of a carbonyl group.

    Pyrrolidine-2,5-diones: Featuring two carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

The uniqueness of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

830319-93-2

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

[(2S,5S)-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C18H21NO3S/c1-14-7-10-17(11-8-14)23(21,22)19-16(13-20)9-12-18(19)15-5-3-2-4-6-15/h2-8,10-11,16,18,20H,9,12-13H2,1H3/t16-,18-/m0/s1

InChI Key

SXCRSYMHHQLLJI-WMZOPIPTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](CC[C@H]2C3=CC=CC=C3)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2C3=CC=CC=C3)CO

Origin of Product

United States

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